Bodipy Cyclopamine

GPCR Pharmacology Receptor Binding Kinetics Live-Cell Imaging

BODIPY-Cyclopamine (CAS 334658-24-1) is the enabling fluorescent SMO ligand for Hedgehog pathway research. Unlike unlabeled antagonists (cyclopamine, KAAD-cyclopamine) that are invisible in live-cell assays, this probe retains potent SMO inhibitory activity while incorporating a BODIPY fluorophore for direct, quantifiable visualization—eliminating secondary detection reagents. It uniquely supports real-time kinetic monitoring of ligand-receptor interactions via NanoBRET, high-throughput competitor library screening, and identification of orthosteric vs. allosteric binding sites on SMO. Essential for drug discovery programs targeting SMO pharmacology.

Molecular Formula C49H70BF2N5O4
Molecular Weight 841.9 g/mol
CAS No. 334658-24-1
Cat. No. B562486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBodipy Cyclopamine
CAS334658-24-1
Synonyms[5-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-N-[6-[[2-[(3S,3’R,3’aS,6’S,6aS,6bS,7’aR,2’R,11aS,11bR)-1,2,3,3’,3’a,4,5’,6,6’,6a,6b,7,7’,7’a,8,11,11a,11b-octadecahydro-3-hydroxy-3’,6’,10,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2’(4’H)-furo[3,2-b]
Molecular FormulaC49H70BF2N5O4
Molecular Weight841.9 g/mol
Structural Identifiers
InChIInChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1
InChIKeyCQPRECBXTRAUSE-QEXJUGOOSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bodipy Cyclopamine (CAS 334658-24-1) for Fluorescent Smoothened Receptor Analysis


BODIPY-Cyclopamine (CAS 334658-24-1) is a fluorescently labeled derivative of the natural teratogenic alkaloid cyclopamine, functioning as a high-affinity ligand for the Smoothened (SMO) receptor, a key signal transducer in the Hedgehog pathway [1]. This compound is engineered to retain the potent inhibitory activity of its parent molecule against SMO while incorporating a BODIPY (boron-dipyrromethene) fluorophore, which enables its direct visualization and quantitation in live-cell imaging, flow cytometry, and receptor binding assays without the need for secondary detection reagents . Its primary application is as a critical tool compound for investigating SMO pharmacology, including drug screening, real-time kinetic analysis of ligand-receptor interactions, and the exploration of allosteric binding sites on this clinically relevant oncogenic target [2].

Why Unlabeled Cyclopamine Cannot Replace BODIPY-Cyclopamine in Receptor Binding Studies


The functional replacement of BODIPY-Cyclopamine with its parent molecule, cyclopamine, or other unlabeled SMO antagonists is fundamentally precluded by the absence of a direct, quantifiable signal. While cyclopamine and high-affinity analogs like KAAD-cyclopamine competitively inhibit BODIPY-Cyclopamine binding [1], they are inherently 'invisible' in live-cell and binding assays. BODIPY-Cyclopamine is specifically engineered to convert a pharmacologically active scaffold into a self-reporting probe, thereby enabling critical, data-rich applications that unlabeled compounds cannot support, such as real-time kinetic monitoring of ligand-receptor interactions [2], the high-throughput screening of competitor libraries [3], and the identification of distinct, pharmacologically relevant binding sites on the SMO receptor [4].

Quantitative Differentiation of BODIPY-Cyclopamine for Scientific Procurement


Real-Time Kinetic Analysis vs. End-Point Assays for SMO Binding

BODIPY-Cyclopamine, when used in a NanoBRET assay, allows for real-time kinetic analysis of SMO binding in live cells, a capability not possible with traditional fluorescence-based methods. The NanoBRET assay demonstrated superior sensitivity in separating specific from non-specific binding compared to purely fluorescence-based binding assays [1]. This enables the calculation of kinetic parameters such as kon and koff, which are essential for understanding drug-receptor residence times [2].

GPCR Pharmacology Receptor Binding Kinetics Live-Cell Imaging

Resolution of Two Distinct SMO Binding Sites Not Distinguishable by Cyclopamine

BODIPY-Cyclopamine binding studies have revealed the existence of two separate binding sites on the SMO transmembrane core, a discovery not possible with unlabeled cyclopamine. The NanoBRET assay distinguished a SANT-1-sensitive and a SANT-1-insensitive binding site for BODIPY-Cyclopamine, indicating complex binding parameters [1]. In contrast, cyclopamine, as a single molecular entity, does not provide this level of pharmacological insight into receptor binding heterogeneity [2].

Allosteric Modulation Class F GPCR Binding Site Differentiation

Quantitative High-Throughput Screening Compatibility vs. KAAD-Cyclopamine

The NanoBRET assay using BODIPY-Cyclopamine is explicitly validated as high-throughput compatible for screening SMO ligands, offering a quantitative and scalable alternative to radioligand binding assays [1]. While a high-affinity analog like KAAD-cyclopamine is also used in binding studies [2], it lacks the fluorescent properties necessary for the homogeneous, mix-and-read format of NanoBRET. The assay with BODIPY-Cyclopamine can be used for competition experiments with unlabeled SMO ligands like SANT-1 and SAG1.3 to determine their affinities [3].

High-Throughput Screening Drug Discovery SMO Antagonists

Fluorescent Competitive Binding for Affinity Determination of Novel SMO Ligands

BODIPY-Cyclopamine can be used in a flow cytometric competitive binding assay to determine the apparent affinity of novel compounds for the SMO receptor. For instance, a study showed that compound 11b displaced BODIPY-Cyclopamine binding to SMO with a median fluorescence intensity decrease, providing a quantitative measure of its interaction [1]. This allows for rank-ordering of novel SMO ligand potencies in a cellular context, a direct quantitative output not available from the use of unlabeled cyclopamine.

Competitive Binding Assay Affinity Determination Flow Cytometry

Key Applications of BODIPY-Cyclopamine in SMO-Targeted Research


High-Throughput Screening for Novel SMO Antagonists

BODIPY-Cyclopamine is the enabling reagent for establishing a high-throughput NanoBRET assay to screen compound libraries for SMO binding. As demonstrated in peer-reviewed studies, this assay provides a sensitive, homogeneous, and real-time kinetic method for identifying and characterizing new SMO ligands [1]. Researchers can use it to rapidly assess the affinity of thousands of compounds, a critical step in early-stage drug discovery for Hedgehog pathway-driven cancers.

Pharmacological Differentiation of SMO Binding Sites

The compound is essential for experiments aimed at mapping the complex pharmacology of the SMO receptor. Using BODIPY-Cyclopamine in competition binding assays, researchers can distinguish between ligands that target the primary orthosteric site and those that bind to a secondary, SANT-1-insensitive allosteric site [2]. This is crucial for developing novel SMO modulators with unique mechanisms of action that may overcome resistance to current clinical inhibitors.

Quantifying SMO Ligand Affinity in a Cellular Context

For researchers optimizing lead compounds, BODIPY-Cyclopamine enables a quantitative flow cytometry-based competitive binding assay [3]. By measuring the displacement of the fluorescent probe, scientists can determine the apparent affinity (e.g., IC50) of novel compounds for the SMO receptor directly in live cells. This provides a more physiologically relevant measure of drug-target engagement compared to biochemical assays using purified protein.

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